

# Pevikon vs. Agarose for Preparative Protein Electrophoresis: A Comparative Guide

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## Compound of Interest

Compound Name: Pevikon

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For researchers, scientists, and drug development professionals, the selection of a suitable matrix is a critical step in preparative protein electrophoresis. This guide provides an objective comparison of **Pevikon** and agarose, two distinct media used for the separation and purification of proteins. We will delve into their performance characteristics, supported by available experimental data and detailed methodologies, to facilitate an informed decision for your specific research needs.

## Core Principles and Material Properties

Preparative protein electrophoresis aims to separate proteins in larger quantities for subsequent analysis or use. The choice of the supporting medium is paramount and dictates the separation principle, resolution, and scalability of the procedure.

**Pevikon** C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, is utilized as a support medium in zonal preparative block electrophoresis. In this technique, a block of inert **Pevikon** granules is saturated with a buffer, and the protein sample is applied as a narrow zone. Upon the application of an electric field, proteins migrate through the buffer within the interstices of the **Pevikon** block according to their charge-to-mass ratio. The separation occurs primarily in the liquid phase, with the **Pevikon** acting as an anticonvective support.

Agarose, a natural polysaccharide extracted from seaweed, forms a porous gel matrix and is employed in preparative gel electrophoresis. The separation of proteins in an agarose gel is based on a combination of electrophoresis and molecular sieving. As proteins migrate through the gel in response to an electric field, their movement is impeded by the pores of the agarose

matrix. Larger proteins are retarded more than smaller proteins, leading to separation based on size, in addition to charge. Agarose gels are particularly well-suited for the separation of large proteins and protein complexes due to their large pore size.[1]

A key consideration when using **Pevikon** is the potential for contamination. It has been reported that proteins purified by preparative electrophoresis on **Pevikon** can contain a non-proteic, immunogenic impurity, which is thought to be a derivative of polyvinyl alcohol.[2][3] Thorough washing of the **Pevikon** material is crucial to minimize this contamination.[2][3]

## Performance Comparison

The selection between **Pevikon** and agarose for preparative protein electrophoresis depends on several factors, including the size of the proteins to be separated, the required resolution, and the desired protein recovery. The following table summarizes the key performance characteristics of each medium based on available data.

Feature	Pevikon C-870	Agarose
Material Composition	Co-polymer of polyvinyl chloride and polyvinyl acetate	Natural polysaccharide (D- and L-galactose polymers)
Principle of Separation	Zonal Electrophoresis (charge-to-mass ratio)	Gel Electrophoresis (charge-to-mass ratio and molecular sieving)
Typical Applications	Preparative separation of serum proteins, isoelectric focusing[4]	Purification of large proteins (>200 kDa) and protein complexes[5][6]
Resolution	Generally lower than gel electrophoresis, as it lacks a molecular sieving effect.	Higher resolution, especially for separating proteins of different sizes.[7][8] Can be adjusted by varying the agarose concentration.
Loading Capacity	Potentially high, as the separation occurs in a bulk block. Specific quantitative data is not readily available.	Can be substantial. For a 0.8 cm wide well, up to 50 µg of a complex protein mixture can be loaded.[5][6]
Protein Recovery	Quantitative data is not readily available in recent literature. Recovery is dependent on the efficiency of the elution method from the block.	High protein recovery has been reported, with some methods achieving over 90%. [9]
Ease of Use	Involves preparation of a block, which can be cumbersome. Requires thorough washing to remove impurities.[2][3]	Gels are relatively easy to prepare and handle.[10]
Key Advantage	Inert support medium, potentially suitable for proteins sensitive to gel matrices.	Versatile, with adjustable pore size for separating a wide range of protein sizes. Well-established protocols are available.

## Key Disadvantage

Potential for immunogenic impurities.[2][3] Limited resolution compared to gel-based methods.

Can be fragile at lower concentrations. Not ideal for separating very small proteins, where polyacrylamide is superior.[7][11]

## Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are comprehensive protocols for preparative protein electrophoresis using agarose and a probable protocol for **Pevikon** based on historical descriptions of zonal electrophoresis.

### Preparative Agarose Gel Electrophoresis

This protocol describes a general method for preparative protein separation using a horizontal agarose gel.

#### Materials:

- High-quality agarose powder
- Electrophoresis buffer (e.g., Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE))
- Protein sample in a suitable loading buffer
- Horizontal gel electrophoresis apparatus
- Power supply
- Staining solution (e.g., Coomassie Brilliant Blue)
- Destaining solution

#### Protocol:

- Gel Preparation:
  - Prepare the desired volume of electrophoresis buffer.

- Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1% w/v for general purpose).
- Add the agarose to the buffer in a flask and heat in a microwave or on a hot plate with constant swirling until the agarose is completely dissolved.
- Allow the solution to cool to approximately 60°C.
- Pour the molten agarose into a gel casting tray with a preparative well comb and allow it to solidify for at least 30 minutes at room temperature.[\[12\]](#)
- Sample Preparation and Loading:
  - Prepare the protein sample by mixing it with a loading buffer containing a tracking dye and a density agent (e.g., glycerol).
  - Once the gel has solidified, place it in the electrophoresis tank and fill the tank with electrophoresis buffer until the gel is submerged.
  - Carefully remove the comb and load the protein sample into the preparative well.[\[13\]](#)
- Electrophoresis:
  - Connect the electrophoresis tank to the power supply, ensuring the correct polarity (proteins will migrate towards the anode or cathode depending on their net charge at the buffer's pH).
  - Apply a constant voltage (e.g., 80-100 V) and run the gel until the tracking dye has migrated a sufficient distance.[\[6\]](#)
- Protein Visualization and Excision:
  - After electrophoresis, carefully remove the gel from the tank.
  - If the protein of interest is not visible, a small strip of the gel can be cut and stained with Coomassie Brilliant Blue to locate the protein band.

- Using the stained strip as a guide, excise the corresponding band from the unstained portion of the gel with a clean scalpel.

#### Protein Elution from Agarose Gel:

Two common methods for protein recovery from the excised agarose gel slice are electroelution and passive diffusion.

- Electroelution:
  - Place the gel slice in a dialysis bag filled with electrophoresis buffer.[2]
  - Submerge the sealed bag in an electrophoresis tank filled with the same buffer.
  - Apply an electric current to elute the protein out of the gel slice and into the buffer within the dialysis bag.[2]
  - After elution, the protein-containing buffer is collected from the dialysis bag. This method can yield high recovery.[9]
- Passive Diffusion:
  - Mince the excised gel slice into small pieces to increase the surface area.
  - Place the gel pieces in a microcentrifuge tube and add a suitable elution buffer (e.g., a buffer with a different ionic strength or pH to disrupt the protein-gel interaction).
  - Incubate the tube with gentle agitation for several hours to overnight to allow the protein to diffuse out of the gel.
  - Centrifuge the tube to pellet the agarose pieces and collect the supernatant containing the eluted protein.[14]

## Probable Protocol for Preparative Pevikon Block Electrophoresis

As detailed modern protocols for **Pevikon** block electrophoresis are not readily available, the following is a probable methodology based on the principles of zonal electrophoresis.

**Materials:**

- **Pevikon** C-870 powder
- Electrophoresis buffer
- Protein sample
- Electrophoresis tank suitable for block electrophoresis
- Power supply
- Fraction collector (optional)

**Protocol:**

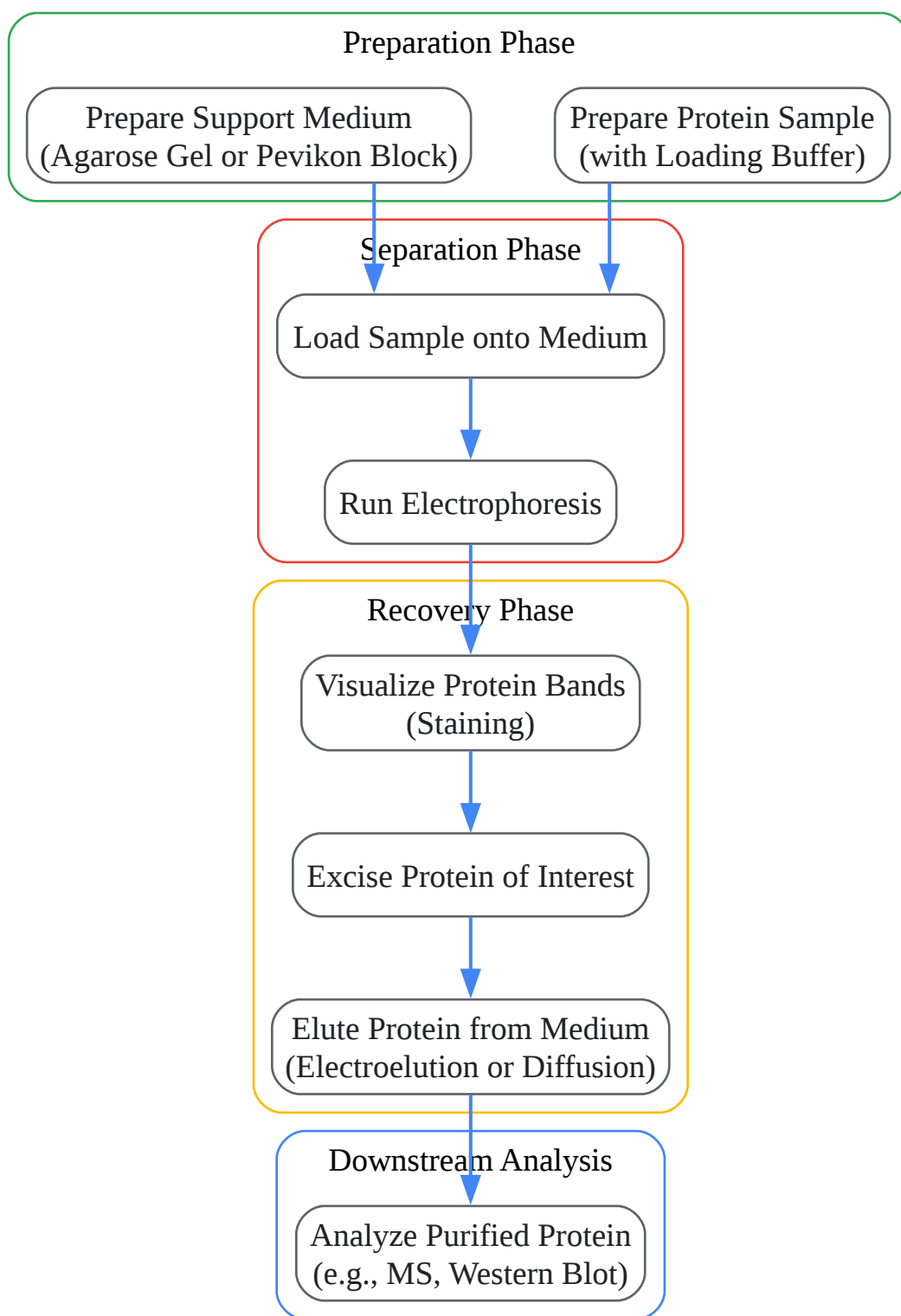
- **Pevikon** Block Preparation:
  - Thoroughly wash the **Pevikon** C-870 powder with distilled water and then with the electrophoresis buffer to remove any impurities.[\[2\]](#)[\[3\]](#)
  - Create a slurry of the washed **Pevikon** in the electrophoresis buffer.
  - Pour the slurry into the electrophoresis tray or trough to form a uniform block of the desired dimensions.
  - Allow the **Pevikon** to settle and remove any excess buffer. The block should be damp but not flooded.
- Sample Application:
  - Create a narrow trench in the **Pevikon** block at the origin.
  - Carefully apply the protein sample into the trench.
- Electrophoresis:
  - Connect the electrophoresis block to the buffer reservoirs using wicks.

- Connect the power supply and apply a constant voltage or current.
- Run the electrophoresis for a sufficient time to achieve separation. The migration of a colored marker protein can be used to monitor the progress.
- Protein Recovery:
  - After the run, the **Pevikon** block is fractionated. This can be done by sectioning the block with a spatula.
  - Each section is then placed in a separate tube.
  - The protein is eluted from the **Pevikon** granules in each tube by adding a small volume of buffer and then recovering the buffer by centrifugation or filtration.
  - The protein content of each fraction is then analyzed to determine the separation profile.

## Workflow and Logical Relationships

The general workflow for preparative protein electrophoresis, applicable to both **Pevikon** and agarose with variations in the specific steps, is illustrated in the diagram below.





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General workflow of preparative protein electrophoresis.

## Conclusion

Both **Pevikon** and agarose have been utilized for preparative protein electrophoresis, each with its own set of advantages and limitations. Agarose gel electrophoresis is a well-established, versatile, and high-resolution method, particularly for large proteins, with readily available protocols and a track record of high protein recovery. **Pevikon**, used in a zonal block format, offers an alternative that avoids a gel matrix but comes with concerns about potential impurities and likely offers lower resolution.

For most modern preparative protein electrophoresis applications, especially those requiring high purity and resolution, agarose is the more characterized and recommended choice. The availability of detailed protocols and the predictable nature of protein separation in agarose gels make it a more reliable option for researchers in academic and industrial settings. The use of **Pevikon** may be considered in specific historical contexts or for proteins that are incompatible with agarose gels, but its application requires careful validation and purification to avoid potential contaminants.

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